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Introduction
Rislenemdaz (also known as CERC-301 and MK-0657) is an orally active, selective antagonist

of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1] This

targeted mechanism of action has positioned Rislenemdaz as a candidate for the treatment of

major depressive disorder (MDD), particularly in cases resistant to other therapies.[1]

Understanding the pharmacokinetic profile and oral bioavailability of Rislenemdaz is crucial for

its development and clinical application. This technical guide provides a comprehensive

overview of the available data on the pharmacokinetics of Rislenemdaz, its active metabolite,

and the experimental methodologies employed in key studies.

Pharmacokinetic Profile
The pharmacokinetic properties of Rislenemdaz have been characterized in both preclinical

species and humans. The compound is noted for its rapid absorption and dose-proportional

exposure.

Preclinical Pharmacokinetics
Studies in rats, dogs, and rhesus monkeys have established the foundational pharmacokinetic

profile of Rislenemdaz.
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Parameter Rat Dog Rhesus Monkey

Plasma Protein

Binding (%)
89.6 97.2 96.9

Mean Cmax (10

mg/kg, oral)

~4 µmol/L (1433

ng/mL)
Not Available Not Available

Mean Cmax (30

mg/kg, oral)

~14 µmol/L (5018

ng/mL)
Not Available Not Available

Mean Cmax (100

mg/kg, oral)

~26 µmol/L (9319

ng/mL)
Not Available Not Available

Data sourced from Garner et al. (2015)[2]

Human Pharmacokinetics
A first-in-human study in healthy male subjects revealed a predictable and favorable

pharmacokinetic profile for Rislenemdaz.

Parameter Value

Time to Maximum Concentration (Tmax) ~1 hour (fasted)

Terminal Elimination Half-life (t½) 12 - 17 hours

Cmax and AUC Dose-proportional

Effect of Food on Tmax Delayed by ~1 hour

Effect of Food on Cmax Decreased by ~56%

Effect of Food on AUC Not significantly affected

Plasma Protein Binding (%) 97.7

Data sourced from Garner et al. (2015)[3]

Active Metabolite
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Rislenemdaz is known to have an active metabolite.[1] This metabolite is reported to have a

longer half-life of 21-26 hours, compared to the 12-17 hours of the parent compound.

Oral Bioavailability
Preclinical studies have indicated that Rislenemdaz is "very orally bioavailable". While specific

quantitative data on the percentage of oral bioavailability is not readily available in the public

domain, the dose-proportionality of AUC observed in the first-in-human study suggests

consistent absorption across the tested dose range.

Experimental Protocols
The following outlines the methodologies used in key pharmacokinetic and pharmacodynamic

studies of Rislenemdaz.

Radioligand Binding Assays
To determine the binding affinity of Rislenemdaz for the NMDA-GluN2B receptor, radioligand

binding assays were conducted using human NMDA-GluN1a/GluN2B receptors expressed in

L(tk-) cells and brain tissue homogenates from various species (rat, dog, rhesus monkey,

human). The affinity was determined by the ability of Rislenemdaz to displace a radiolabeled

ligand specifically binding to the GluN2B subunit.

In Vivo and Ex Vivo Receptor Occupancy Studies
Receptor occupancy (RO) studies were performed in rats, dogs, and rhesus monkeys to

correlate plasma concentrations of Rislenemdaz with the extent of GluN2B receptor binding in

the brain. These studies involved administering Rislenemdaz and subsequently measuring the

amount of drug bound to the receptors in brain tissue, often using a radiolabeled tracer.

First-in-Human Clinical Trial
The first-in-human study was a randomized, double-blind, placebo-controlled, single-ascending

dose and multiple-ascending dose study in healthy male volunteers. The study assessed the

safety, tolerability, and pharmacokinetics of Rislenemdaz. Blood samples were collected at

various time points after oral administration to determine the plasma concentrations of

Rislenemdaz and its metabolites using validated analytical methods. The effect of food on the

pharmacokinetics of Rislenemdaz was also evaluated in a dedicated cohort.
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Caption: Rislenemdaz antagonizes the GluN2B subunit of the NMDA receptor, blocking

glutamate-mediated calcium influx.

Experimental Workflow for a Typical Pharmacokinetic
Study
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Caption: A typical workflow for a pharmacokinetic study, from drug administration to data

analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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